molecular formula C16H10O4 B1213404 Phenanthrene-4,5-dicarboxylic acid CAS No. 5462-82-8

Phenanthrene-4,5-dicarboxylic acid

Cat. No.: B1213404
CAS No.: 5462-82-8
M. Wt: 266.25 g/mol
InChI Key: RAGXPRCIICFJIK-UHFFFAOYSA-N
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Description

Phenanthrene-4,5-dicarboxylic acid is an organic compound with the chemical formula C16H10O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two carboxylic acid groups at the 4 and 5 positions of the phenanthrene ring system

Mechanism of Action

Target of Action

Phenanthrene-4,5-dicarboxylic acid primarily targets ring-hydroxylating dioxygenases (RHDs) . These enzymes play a crucial role in the initial oxidation of aromatic compounds, which is the first step in the degradation of such compounds .

Mode of Action

The compound interacts with its targets by undergoing a series of reactions. The initial step involves the action of dihydrodiol dehydrogenase on this compound, leading to the formation of 3,4-dihydroxyphenanthrene . This is followed by further ring cleavage to form 2-hydroxy-2H-benzo[h]chromene-2-carboxylic acid .

Biochemical Pathways

The biochemical pathway of this compound involves the biodegradation of polycyclic aromatic hydrocarbons (PAHs) . The compound undergoes a series of transformations, including oxidation and ring cleavage, leading to the formation of various intermediate products . The metabolic pathway overlaps in many steps in the degradation of pyrene, phenanthrene, and naphthalene .

Pharmacokinetics

This compound has a molecular weight of 266.25 and a melting point of 244-246°C . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the compound’s action is the transformation of this compound into less complex and potentially less toxic compounds . This transformation process contributes to the bioremediation of environments contaminated with PAHs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, factors such as soil pH, nutrient availability, and the bioavailability of the contaminant can influence the process of bioremediation . Additionally, the degradation efficiency can be enhanced under certain conditions, such as a specific pH and temperature .

Biochemical Analysis

Biochemical Properties

4,5-Phenanthrenedicarboxylic acid plays a crucial role in the biodegradation of pyrene. It is involved in the metabolic pathways of certain bacteria, such as Shigella sp. and Agromyces sp., which can utilize pyrene as a sole carbon source. The degradation of pyrene by these bacteria involves initial dioxygenation at the C-4,5 positions, leading to the formation of 4,5-phenanthrenedicarboxylic acid. This compound is further metabolized through two distinct pathways: the 4-phenanthrenecarboxylic acid pathway and the 5-hydroxy-4-phenanthrenecarboxylic acid pathway .

Cellular Effects

4,5-Phenanthrenedicarboxylic acid influences various cellular processes, particularly in bacteria capable of degrading polycyclic aromatic hydrocarbons. The compound’s presence in the cell triggers specific enzymatic reactions that facilitate the breakdown of pyrene. These reactions involve enzymes such as dioxygenases, which introduce oxygen into the pyrene molecule, and dehydrogenases, which further process the resulting intermediates. The compound’s role in these pathways highlights its importance in cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, 4,5-Phenanthrenedicarboxylic acid exerts its effects through specific binding interactions with enzymes involved in pyrene degradation. The initial dioxygenation of pyrene at the C-4,5 positions is catalyzed by dioxygenases, leading to the formation of 4,5-phenanthrenedicarboxylic acid. This intermediate is then processed by dehydrogenases and other enzymes, resulting in the formation of downstream metabolites. These interactions are crucial for the efficient breakdown of pyrene and the subsequent utilization of its carbon atoms for cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-Phenanthrenedicarboxylic acid on cellular function can vary over time. Studies have shown that the compound is relatively stable under controlled conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function are still being investigated. In vitro studies have demonstrated that the compound can be metabolized by bacteria over several days, with the formation of various intermediates and end products .

Metabolic Pathways

4,5-Phenanthrenedicarboxylic acid is involved in the metabolic pathways of pyrene degradation. The compound is formed through the initial dioxygenation of pyrene at the C-4,5 positions, followed by further processing through the 4-phenanthrenecarboxylic acid pathway and the 5-hydroxy-4-phenanthrenecarboxylic acid pathway. These pathways involve various enzymes, including dioxygenases and dehydrogenases, which facilitate the breakdown of pyrene into smaller, more manageable molecules .

Transport and Distribution

The transport and distribution of 4,5-Phenanthrenedicarboxylic acid within cells and tissues are not well-documented. It is likely that the compound is transported via specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound may accumulate in specific compartments where it can interact with enzymes involved in pyrene degradation .

Subcellular Localization

The subcellular localization of 4,5-Phenanthrenedicarboxylic acid is not well-understood. It is likely that the compound is localized in specific cellular compartments where it can interact with enzymes involved in its metabolism. These compartments may include the cytoplasm, where most metabolic reactions occur, or specific organelles that contain the necessary enzymes for pyrene degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenanthrene-4,5-dicarboxylic acid can be synthesized through the oxidation of phenanthrene. One common method involves the use of potassium dichromate and hydrochloric acid, which oxidizes phenanthrene to form this compound . The reaction typically requires controlled conditions to ensure the selective oxidation of the desired positions on the phenanthrene ring.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, biotransformation methods using microorganisms such as fungi and bacteria have been explored for the production of this compound from phenanthrene .

Chemical Reactions Analysis

Types of Reactions

Phenanthrene-4,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms of the compound.

    Substitution: Nitro, halogenated, or other substituted derivatives of this compound.

Scientific Research Applications

Phenanthrene-4,5-dicarboxylic acid has several scientific research applications:

Properties

IUPAC Name

phenanthrene-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-8-10-4-2-6-12(16(19)20)14(10)13(9)11/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGXPRCIICFJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C3=C(C=CC=C3C(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203055
Record name 4,5-Phenanthrenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5462-82-8
Record name 4,5-Phenanthrenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5462-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Phenanthrenedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Phenanthrenedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16070
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Record name 4,5-Phenanthrenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Phenanthrene-4,5-dicarboxylic acid in environmental science?

A: this compound serves as a key intermediate in the microbial breakdown of pyrene. [, , , ] Several bacterial species, particularly Mycobacterium, utilize this degradation pathway to utilize pyrene as a source of carbon and energy. [, ] Understanding the formation and further degradation of this compound is crucial for developing effective bioremediation strategies for PAH-contaminated environments.

Q2: How is this compound formed during pyrene degradation?

A: Research indicates that pyrene degradation in bacteria like Mycobacterium sp. strain KMS initiates with the oxidation of pyrene to cis-4,5-pyrene-dihydrodiol. [] This reaction is catalyzed by aromatic-ring-hydroxylating dioxygenase. Further enzymatic steps lead to the formation of this compound. [, ] This pathway highlights the complex enzymatic machinery employed by bacteria to break down this persistent pollutant.

Q3: Are there alternative pathways for this compound formation during pyrene degradation?

A: Studies on Mycobacterium sp. strain AP1 reveal a potential branching pathway where both central rings of pyrene are cleaved, leading to the formation of 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid alongside this compound. [, ] This finding indicates the diverse metabolic capabilities of bacteria in degrading pyrene.

Q4: What happens to this compound after its formation?

A: Research suggests that this compound is further decarboxylated to phenanthrene 4-carboxylic acid. [, ] This compound then enters the phthalic acid degradation pathway, leading to the complete mineralization of the pyrene molecule. []

Q5: What are the implications of understanding the entire pyrene degradation pathway, including the role of this compound?

A: A comprehensive understanding of this pathway, including the intermediates like this compound, can aid in developing targeted strategies for bioremediation. [] This knowledge could facilitate the optimization of environmental conditions to promote the growth and activity of pyrene-degrading bacteria, enhancing the biodegradation of this pollutant in contaminated sites.

Q6: What spectroscopic data is available for this compound?

A: While the provided research focuses primarily on the metabolic pathway, a study investigating the Schmidt reaction of constrained aromatic acids mentions the formation of phenanthrene-4,5-dicarboximide from this compound. [] This information suggests potential avenues for further spectroscopic characterization of the compound.

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